2,4-Dichloro-6-nitroaniline

Catalog No.
S599253
CAS No.
2683-43-4
M.F
C6H4Cl2N2O2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-nitroaniline

CAS Number

2683-43-4

Product Name

2,4-Dichloro-6-nitroaniline

IUPAC Name

2,4-dichloro-6-nitroaniline

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2

InChI Key

IZEZAMILKKYOPW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl

Synonyms

2,4-dichloro-6-nitrophenylamine

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl

The exact mass of the compound 2,4-Dichloro-6-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28582. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dichloro-6-nitroaniline (CAS 2683-43-4) is a highly substituted aromatic building block characterized by two electron-withdrawing chlorine atoms (positions 2 and 4) and an ortho-nitro group. In industrial procurement, it is critical to distinguish this compound from its mass-market structural isomer, 2,6-dichloro-4-nitroaniline (the agricultural fungicide Dicloran). While the 4-nitro isomer is produced in bulk, 2,4-dichloro-6-nitroaniline is typically formed only as a minor byproduct (0.3–2.5%) during standard chlorination processes[1]. Consequently, procuring high-purity (>98%) 2,4-dichloro-6-nitroaniline requires targeted regioselective synthesis or rigorous chromatographic purification. Its unique substitution pattern imparts a specific pKa of -3.08 and an ortho-relationship between the amine and nitro groups, making it an irreplaceable precursor for specialized heterocycles, tunable indicator dyes, and diagnostic probes [2].

Attempting to substitute 2,4-dichloro-6-nitroaniline with cheaper, more commercially abundant isomers like 2,6-dichloro-4-nitroaniline or mono-chlorinated analogs results in catastrophic process failures. In heterocycle manufacturing, the ortho-nitro regiochemistry of 2,4-dichloro-6-nitroaniline is strictly required; its reduction yields a 1,2-phenylenediamine capable of cyclizing into benzimidazoles, whereas the 4-nitro isomer yields a 1,4-diamine that is geometrically incapable of ortho-cyclization [1]. Furthermore, in formulation chemistry such as cyanoacrylate adhesives, substituting this compound with 4-chloro-2-nitroaniline shifts the indicator pKa from -3.08 to -1.0. This drastically alters the acid strength ratio, causing either premature monomer polymerization or a complete failure of the visual cure-indication threshold [2].

Essential Ortho-Nitro Regiochemistry for Benzimidazole Cyclization

In the synthesis of 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles, 2,4-dichloro-6-nitroaniline serves as the mandatory starting material. Reduction over Raney nickel provides 3,5-dichloro-1,2-phenylenediamine, which subsequently undergoes cyclization with cyanogen bromide to form the benzimidazole core with a 95% overall yield[1]. In contrast, the common agricultural isomer 2,6-dichloro-4-nitroaniline yields a 1,4-phenylenediamine upon reduction, which is geometrically precluded from forming the required ortho-fused benzimidazole heterocycle.

Evidence DimensionHeterocycle Cyclization Viability
Target Compound DataYields 1,2-phenylenediamine (supports 95% benzimidazole cyclization yield)
Comparator Or Baseline2,6-dichloro-4-nitroaniline (Yields 1,4-phenylenediamine; 0% cyclization)
Quantified DifferenceAbsolute structural requirement (1,2- vs 1,4-diamine geometry)
ConditionsRaney nickel reduction followed by cyanogen bromide cyclization

Buyers procuring precursors for benzimidazole-based APIs must select the 6-nitro isomer to ensure the ortho-diamine geometry required for ring closure.

Tunable pKa for Visual Cure Indication in Cyanoacrylate Adhesives

2,4-Dichloro-6-nitroaniline functions as a highly specific, non-nucleophilic acidity indicator in color-change cyanoacrylate adhesives. Its specific pKa of -3.08 provides a distinct protonation threshold compared to structural analogs like 4-chloro-2-nitroaniline (pKa -1.0) or 2,6-dinitroaniline (pKa -5.4) [1]. This intermediate acid strength ratio allows the dye to cleanly and reversibly lose its 380-460 nm absorbance peak upon accepting a proton during the transition from the uncured (acid-stabilized) to the cured state, without prematurely initiating polymerization.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa = -3.08
Comparator Or Baseline4-chloro-2-nitroaniline (pKa = -1.0) and 2,6-dinitroaniline (pKa = -5.4)
Quantified Difference2.08 to 2.32 pKa unit shift
ConditionsSulfolane solvent system for cyanoacrylate formulation

Formulators must select the exact aniline derivative with the correct pKa to match the acid-stabilizer concentration of their specific cyanoacrylate monomer blend.

Electron-Withdrawing Tuning for Rhodamine Spirolactam pH Probes

The incorporation of 2,4-dichloro-6-nitroaniline into rhodamine spirolactam structures yields significantly faster-reacting and more intensely fluorescent pH probes compared to probes synthesized with unsubstituted or mono-substituted anilines [1]. The strong electron-withdrawing effect of the two chlorine atoms and the ortho-nitro group on the aniline moiety destabilizes the closed spirolactam form, facilitating rapid, highly responsive ring-opening upon protonation in diagnostic assays.

Evidence DimensionProbe Reactivity and Fluorescence Intensity
Target Compound DataRapid ring-opening kinetics with high fluorescence intensity
Comparator Or BaselineUnsubstituted or mono-substituted aniline precursors
Quantified DifferenceSignificant acceleration of spirolactam ring-opening
ConditionsRhodamine spirolactam pH probe synthesis and assay

Diagnostic assay developers require this specific highly electron-withdrawn precursor to maximize the response rate and signal-to-noise ratio of rhodamine-based pH sensors.

Antiviral Benzimidazole API Synthesis

2,4-Dichloro-6-nitroaniline is the essential starting material for synthesizing 2-substituted 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles (HCMV antiviral agents). Its ortho-nitro regiochemistry is strictly required to produce the 1,2-phenylenediamine intermediate necessary for subsequent cyanogen bromide cyclization [1].

Color-Change Cyanoacrylate Adhesives

Employed as a non-nucleophilic acidity indicator dye, this compound leverages its specific pKa (-3.08) to reversibly change color upon adhesive curing. It provides a precise visual cure-indication threshold without initiating premature monomer polymerization, outperforming analogs with mismatched acid strength ratios [2].

High-Response Rhodamine pH Probes

Utilized in the design of rhodamine spirolactam structures where strong electron-withdrawing groups are required. The di-chloro and ortho-nitro substitutions accelerate ring-opening kinetics and boost fluorescence intensity, making it ideal for fast-reacting diagnostic and analytical assays[3].

XLogP3

2.9

UNII

7S7EH59H1X

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (90.48%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (90.48%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (90.48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (90.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

2683-43-4

Wikipedia

2,4-dichloro-6-nitroaniline

Dates

Last modified: 08-15-2023

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